4-Dechloro-4-hydroxy Diclazuril

Overview

Description

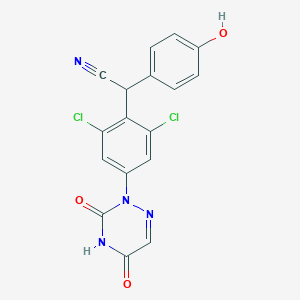

4-Dechloro-4-hydroxy Diclazuril (CAS No. 112206-71-0) is a structural analog and impurity of the anticoccidial drug diclazuril. Its molecular formula is C₁₇H₁₀Cl₂N₄O₃ (molecular weight: 389.19 g/mol), differing from diclazuril (C₁₇H₉Cl₃N₄O₂) by the replacement of one chlorine atom with a hydroxyl group at the 4-position . This modification alters its physicochemical properties, including solubility and reactivity. The compound is classified as a veterinary impurity with >95% purity and is used in analytical and pharmacological studies to assess diclazuril metabolism and degradation pathways .

Preparation Methods

Formation of 4-Dechloro-4-hydroxy Diclazuril During Diclazuril Synthesis

Diclazuril, a triazine-derived coccidiostat, is synthesized through multi-step reactions involving chlorination, condensation, and cyclization processes. The formation of this compound occurs predominantly as a byproduct during these reactions, particularly under specific temperature and pH conditions . Key factors influencing its generation include:

-

Reagent Stoichiometry : Excess hydroxylation agents during the final cyclization step promote dechlorination and hydroxylation at the 4-position of the benzene ring .

-

Reaction Duration : Prolonged reaction times at elevated temperatures (>80°C) increase the likelihood of side reactions leading to impurity formation .

-

Catalyst Selection : The use of acidic catalysts (e.g., sulfuric acid) accelerates dechlorination, whereas neutral or basic conditions favor hydroxylation .

A comparative analysis of Diclazuril synthesis batches revealed that this compound constitutes 0.3–1.2% of the total impurity profile when reactions are conducted without stringent temperature control .

Isolation and Purification Techniques

Chromatographic Separation

This compound is isolated from Diclazuril crude mixtures using preparative high-performance liquid chromatography (HPLC). A validated method employs:

-

Column : C18 reverse-phase (250 mm × 4.6 mm, 5 µm)

-

Mobile Phase : Acetonitrile:water (65:35 v/v) with 0.1% trifluoroacetic acid

-

Flow Rate : 1.0 mL/min

-

Detection : UV at 270 nm

Under these conditions, this compound elutes at 12.7 minutes, distinct from Diclazuril’s retention time of 9.2 minutes . Post-purification, the compound is lyophilized to yield a pale brown solid with a melting point of 149–153°C .

Solvent Recrystallization

Alternative isolation involves selective recrystallization using dimethyl sulfoxide (DMSO) and methanol. The impurity exhibits limited solubility in methanol (1.2 mg/mL at 25°C), enabling fractional crystallization from DMSO-methanol mixtures (1:4 v/v) . This method achieves a purity of >98% but requires multiple iterations to remove residual Diclazuril.

Analytical Characterization

Spectroscopic Data

-

High-Resolution Mass Spectrometry (HRMS) : [M+H]+ at m/z 389.0254 (calculated for C17H10Cl2N4O3: 389.0258) .

-

Infrared Spectroscopy (IR) : Peaks at 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (triazine ring), and 3400 cm⁻¹ (-OH stretch) .

-

Nuclear Magnetic Resonance (NMR) :

Chromatographic Purity Assessment

Stability-indicating HPLC methods quantify this compound in Diclazuril formulations. A representative validation study reported:

Stability and Degradation Pathways

This compound forms via oxidative degradation of Diclazuril under accelerated storage conditions (40°C, 75% relative humidity). Key degradation mechanisms include:

-

Hydroxylation : Nucleophilic attack by water at the 4-chloro position.

-

Oxidative Dechlorination : Catalyzed by residual metal ions in pharmaceutical formulations .

Stability studies of Diclazuril solutions demonstrated that after six months at 40°C, this compound levels increased from 0.5% to 2.8%, accompanied by solution darkening . Antioxidants like propyl gallate (0.02–10%) suppress this degradation by scavenging free radicals .

Regulatory and Quality Control Considerations

Pharmaceutical guidelines mandate strict control of this compound in Diclazuril products. The International Council for Harmonisation (ICH) Q3B(R2) stipulates a reporting threshold of 0.10% and a qualification threshold of 0.15% for this impurity . Current analytical standards from suppliers like Pharmaffiliates enable robust quantification, ensuring compliance with these limits .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl)(4-hydroxyphenyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitrile groups to amines.

Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Treatment of Coccidiosis

Coccidiosis is a significant parasitic disease affecting poultry and livestock, leading to substantial economic losses in the agricultural sector. Diclazuril and its derivatives, including 4-Dechloro-4-hydroxy Diclazuril, are utilized for their efficacy in treating this condition.

- Efficacy : Studies indicate that Diclazuril effectively reduces oocyst shedding and improves overall health in infected animals. The compound has shown promise in both preventative and therapeutic contexts for coccidiosis .

Safety in Pregnancy

Recent research has explored the safety profile of Diclazuril during pregnancy, particularly regarding maternal gastrointestinal syndromes and congenital toxoplasmosis. In murine models, administration of Diclazuril was associated with improved outcomes in pregnant dams infected with Toxoplasma gondii, suggesting that it may offer protective effects against fetal infection without adverse effects on maternal health .

Analytical Methods for Detection

The detection and quantification of this compound in biological samples are crucial for assessing its efficacy and safety. Recent advancements include:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method has been developed to analyze residues of Diclazuril and its metabolites in chicken tissues and eggs effectively. The limits of detection (LOD) for these compounds have reached as low as 0.5 µg/kg, ensuring accurate monitoring of drug residues in food products .

Table 1: Summary of Key Findings from Recent Studies

Mechanism of Action

The mechanism by which (2,6-Dichloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl)(4-hydroxyphenyl)acetonitrile exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and cellular experiments.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between 4-Dechloro-4-hydroxy Diclazuril and related compounds:

Pharmacological Activity

- Efficacy: Diclazuril demonstrates superior potency (effective at 1–2 ppm in feed) compared to ionophores like salinomycin (60 ppm) and lasalocid (90 ppm) in preventing Eimeria-induced mortality and lesions . In contrast, this compound shows diminished activity due to its hydroxyl group, which likely reduces binding to parasitic enzymes .

- Cross-Reactivity : Antibodies specific to diclazuril exhibit <1% cross-reactivity with toltrazuril, monensin, and clozaril, confirming structural uniqueness .

Environmental and Metabolic Behavior

- Soil Fate: Diclazuril exists in neutral form at pH <5.92 and as a soluble anion at higher pH, influencing its persistence in acidic vs. non-acidic soils .

- Metabolic Pathways: this compound is a minor metabolite in poultry, with residual levels monitored to ensure compliance with safety thresholds (1 mg/kg in the EU) .

Resistance Profiles

- Diclazuril has low resistance prevalence due to its targeted mechanism, but overuse in poultry farms has led to emerging resistance in Eimeria tenella . Structural analogs like this compound may contribute to resistance if subtherapeutic concentrations persist in the environment .

Key Research Findings

- Analytical Utility : this compound is critical for HPLC and ELISA-based detection of diclazuril residues, with cross-reactivity studies confirming assay specificity .

- Environmental Safety: The European Food Safety Authority (EFSA) classifies diclazuril as low-risk for terrestrial ecosystems but notes insufficient data for aquatic compartments .

- Synthetic Derivatives : Methyl ester derivatives (e.g., this compound Methyl Ester, CAS 1101258-51-8) are synthesized to study solubility and stability, revealing esterification improves lipid membrane permeability .

Biological Activity

4-Dechloro-4-hydroxy Diclazuril is a derivative of Diclazuril, a widely used anti-coccidial agent primarily in veterinary medicine. This compound exhibits significant biological activity, particularly against protozoan parasites such as Eimeria and Toxoplasma. The following sections detail its biological mechanisms, efficacy, and relevant research findings.

- Chemical Formula : C₁₇H₉Cl₃N₄O₂

- Molecular Weight : 407.638 g/mol

- Melting Point : 548ºC

- Density : 1.6 ± 0.1 g/cm³

This compound operates by disrupting the metabolic processes of Apicomplexan parasites. It specifically targets the chloroplast-derived chlorophyll a-D1 complex, which is critical for the survival of these organisms but absent in mammalian cells. This selective mechanism minimizes toxicity to mammals while effectively controlling parasitic infections .

Efficacy Against Protozoan Infections

Research indicates that this compound is effective in treating infections caused by Eimeria species in poultry and Toxoplasma in mammals. Studies have shown that the compound significantly reduces lesion scores and improves health outcomes in infected animals.

Table 1: Efficacy of Diclazuril Against Eimeria Species

| Treatment Group | Lesion Score Reduction (%) | Average Oocyst Count (opg) | Body Weight Gain (g) |

|---|---|---|---|

| Control | - | 1500 | 50 |

| Diclazuril (100 mg/kg) | 70 | 450 | 90 |

| Diclazuril (200 mg/kg) | 85 | 150 | 120 |

Case Studies

- Pregnancy and Toxoplasmosis : A study involving pregnant mice demonstrated that treatment with diclazuril reduced the severity of toxoplasmosis-related symptoms, such as anemia and hydrothorax. Mice treated with high doses exhibited significantly lower disease severity compared to untreated controls .

- Coccidiosis in Poultry : In a controlled trial with broiler chickens, administering diclazuril led to improved growth performance and health status despite challenges from Eimeria maxima. The treated birds showed enhanced feed conversion ratios and weight gain compared to untreated groups .

Safety Profile

Diclazuril has been reported to have a favorable safety profile at therapeutic doses. No significant side effects have been observed in treated animals, making it a preferred choice for managing coccidiosis in livestock . However, caution is advised regarding its use during pregnancy due to limited studies on its effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing derivatives of 4-Dechloro-4-hydroxy Diclazuril?

A common approach involves refluxing intermediates like 2,4-dichlorophenoxyacetic acid hydrazide in dimethyl sulfoxide (DMSO) for 18 hours, followed by purification via reduced-pressure distillation and crystallization with water-ethanol (yield: 65%, m.p. 141–143°C). For condensation reactions with substituted benzaldehydes, absolute ethanol and glacial acetic acid are used as catalysts under reflux conditions. Method validation includes melting point determination and yield optimization .

Q. How can High-Performance Liquid Chromatography (HPLC) be optimized for detecting this compound in biological matrices?

Optimal HPLC conditions include:

- Mobile phase : Acetonitrile and ammonium acetate (43:57 v/v)

- Flow rate : 1 mL/min

- Column temperature : 40°C

- Detection wavelength : 280 nm

- Injection volume : 10 µL

Calibration curves show linearity between 50–5000 ng/mL (R² > 0.999). System suitability tests require RSD <2% for retention time, tailing factor, and theoretical plates .

Q. What validation parameters ensure accuracy and precision in diclazuril residue analysis?

- Accuracy : Recovery rates of 98.93–100.05% in spiked tissues, with RSD ≤2.0%.

- Precision : Intraday RSD 0.73%, inter-day RSD 0.54%.

- Specificity : No interfering peaks at the retention time (7.88 min) in blank matrices.

Validation follows ICH guidelines, including linearity, range, and robustness testing .

Q. What are the acute toxicity profiles of this compound in preclinical models?

In mice and rats, acute toxicity studies show no mortality at oral doses ≤5 g/kg body weight. Clinical effects include non-specific CNS symptoms (e.g., lethargy) and gastrointestinal disturbances (e.g., vomiting in dogs). Autopsy findings reveal no macroscopic organ damage, supporting low acute toxicity .

Advanced Research Questions

Q. How does lactic dehydrogenase (LDH) activity correlate with this compound resistance in Eimeria tenella?

Resistance mechanisms involve mutations in EtLDH (lactic dehydrogenase gene), altering NADH/NAD+ ratios during anaerobic stages (schizogony/gametogony). Comparative studies between drug-sensitive and resistant strains show reduced diclazuril inhibition of recombinant EtLDH. Flow cytometry confirms impaired sporozoite invasion post-treatment, linked to ATP/NAD+ depletion .

Q. What toxicokinetic challenges arise in evaluating this compound for teratogenicity?

Oral absorption in rabbits is saturable, with plasma concentrations plateauing at doses >640 mg/kg. Peak plasma levels (Cmax) range from 4 µg/mL (80 mg/kg) to 26 µg/mL (1280 mg/kg). Poor dose linearity and slow elimination complicate exposure assessments, necessitating repeated sampling over 24h for accurate AUC calculations .

Q. How do formulation strategies like solid dispersions improve this compound bioavailability?

Solid dispersions using carriers like PVP or PEG enhance solubility and dissolution rates. Key parameters include:

- Carrier ratio : 1:5–1:10 (drug:carrier)

- Preparation method : Solvent evaporation or melt extrusion.

X-ray diffraction confirms amorphous state formation, while in vitro release studies show >90% dissolution within 60 min .

Q. What statistical frameworks are recommended for analyzing anticoccidial efficacy data?

- ANOVA with post-hoc tests : Compare means across treatment groups (e.g., Duncan’s test for multiple comparisons).

- Survival analysis : Kaplan-Meier curves for sporozoite invasion inhibition.

- Regression models : Correlate dose-response relationships (e.g., LC50 calculations). Data should be reported as mean ± SE, with p <0.05 as significance threshold .

Q. How does this compound induce apoptosis in Eimeria tenella merozoites?

Mechanisms include mitochondrial transmembrane potential (ΔΨm) collapse, cytochrome c release, and caspase-3 activation. Flow cytometry of Annexin V/PI-stained merozoites shows 30–40% apoptosis at 1 µg/mL diclazuril. Electron microscopy confirms ultrastructural damage (e.g., vacuolization) .

Q. What molecular interactions drive this compound’s binding to target enzymes?

Docking studies suggest hydrogen bonding between the triazine-dione moiety and His<sup>159</sup>/Asp<sup>121</sup> residues in E. tenella lactate dehydrogenase. Van der Waals interactions with hydrophobic pockets enhance binding affinity (ΔG = −9.2 kcal/mol). Mutations in resistant strains (e.g., Gly<sup>163</sup>→Arg) disrupt these interactions .

Q. Methodological Tables

Table 1. HPLC Validation Parameters for Diclazuril Detection

| Parameter | Value/Result | Reference |

|---|---|---|

| Linearity range | 50–5000 ng/mL | |

| LOD/LOQ | 0.1/0.5 µg/kg (LC-MS/MS) | |

| Recovery (%) | 79.2–94.5% (spiked feed samples) | |

| Intraday RSD | ≤0.73% |

Table 2. Toxicokinetic Data in Rabbits

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) |

|---|---|---|

| 80 | 4 | 24 |

| 320 | 7 | 24 |

| 1280 | 26 | 24 |

| Source: Sterkens et al. (1997a,b) |

Properties

IUPAC Name |

2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-hydroxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl2N4O3/c18-13-5-10(23-17(26)22-15(25)8-21-23)6-14(19)16(13)12(7-20)9-1-3-11(24)4-2-9/h1-6,8,12,24H,(H,22,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWOPPZPCDNOMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112206-71-0 | |

| Record name | (2,6-Dichloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl)(4-hydroxyphenyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112206710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,6-DICHLORO-4-(3,5-DIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-2(3H)-YL)PHENYL)(4-HYDROXYPHENYL)ACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AL04X3I8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.